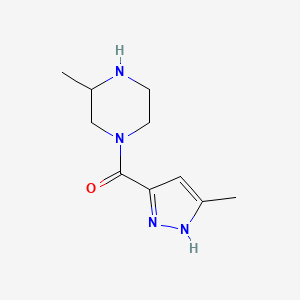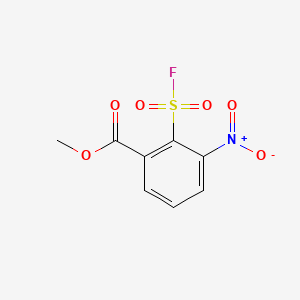![molecular formula C8H12N2O3S2 B13645503 [(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13645503.png)
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula C8H12N2O3S2 and a molecular weight of 248.3225. This compound is known for its unique structure, which includes both sulfonyl and imino groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-aminobenzenesulfonyl chloride with dimethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the imino group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted sulfonyl derivatives
Wissenschaftliche Forschungsanwendungen
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl and imino derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of [(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. Additionally, the imino group can participate in hydrogen bonding and other non-covalent interactions, further enhancing its binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
[(4-Aminobenzenesulfonyl)imino]dimethyl-lambda6-sulfanone can be compared with other similar compounds, such as:
[(4-Aminophenyl)imino]dimethyl-lambda6-sulfanone: This compound has a similar structure but lacks the sulfonyl group, resulting in different chemical reactivity and biological activity.
Sulfanilamide: A well-known sulfonamide antibiotic, which shares the sulfonyl group but has a different overall structure and mechanism of action.
The uniqueness of this compound lies in its combination of sulfonyl and imino groups, providing a versatile platform for various chemical and biological applications .
Eigenschaften
Molekularformel |
C8H12N2O3S2 |
|---|---|
Molekulargewicht |
248.3 g/mol |
IUPAC-Name |
4-amino-N-[dimethyl(oxo)-λ6-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C8H12N2O3S2/c1-14(2,11)10-15(12,13)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3 |
InChI-Schlüssel |
YICNKYBQUMOLBR-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=NS(=O)(=O)C1=CC=C(C=C1)N)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)



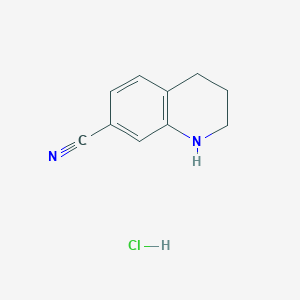

![1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
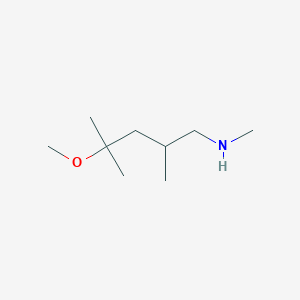
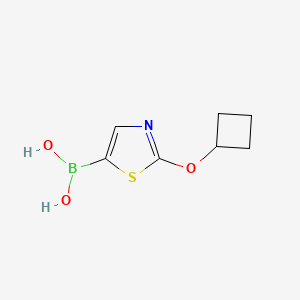
![5-[[1-[4,4-Difluoro-3-(3-fluoropyrazol-1-yl)butanoyl]-4-hydroxypiperidin-4-yl]methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13645470.png)

